5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound known for its diverse applications in scientific research This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Scientific Research Applications
5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-[(4-methoxybenzyl)thio]-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Known for its potent antiproliferative activity against cancer cells.
3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one: Used as a fluorescent dye and in the synthesis of other nitrogen-containing compounds.
Uniqueness
5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of a benzimidazole core with methoxybenzyl and methyl groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-6-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-14-15(19-16(20)18-14)8-13(10)17-9-11-3-5-12(21-2)6-4-11/h3-8,17H,9H2,1-2H3,(H2,18,19,20) |
InChI Key |
KVJJTDKQHHVMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NCC3=CC=C(C=C3)OC)NC(=O)N2 |
Origin of Product |
United States |
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